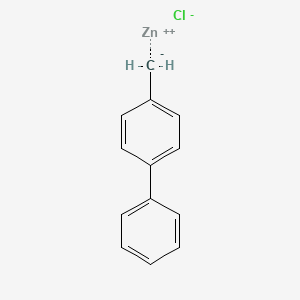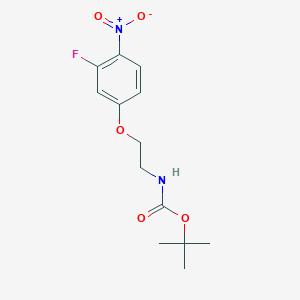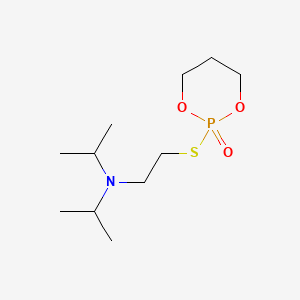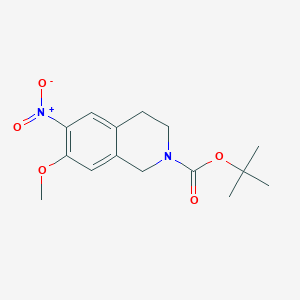![molecular formula C13H18 B13967949 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene CAS No. 762300-87-8](/img/structure/B13967949.png)
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a methyl group and a cyclopropyl group that is further substituted with an isopropyl group. This compound is known for its unique structural features and its relevance in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of precursor compounds. The process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
p-Cymene: A monoterpene with a similar structure, where the cyclopropyl group is replaced with an isopropyl group.
Cumene: Another aromatic hydrocarbon with a similar structure, but without the cyclopropyl group.
Uniqueness: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is unique due to the presence of both a cyclopropyl and an isopropyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
762300-87-8 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-methyl-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18/c1-10(2)13(8-9-13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
XDQOZMRJQLCUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


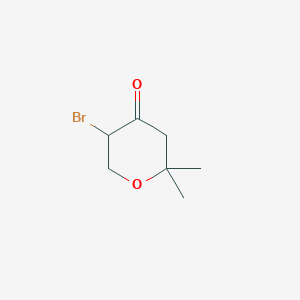
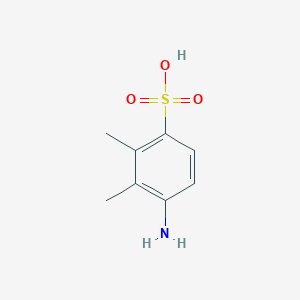

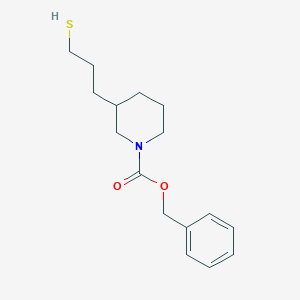
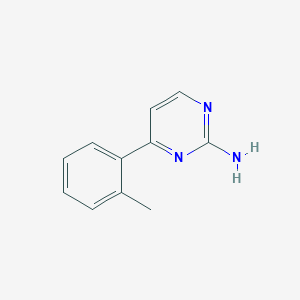
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
